molecular formula C18H18N4O3 B10896005 N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide

N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide

Cat. No.: B10896005
M. Wt: 338.4 g/mol
InChI Key: PNESVJJJDRKHPX-SRZZPIQSSA-N
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Description

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, an ethylidene group, and a dimethoxybenzohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-[(E)-1-(1H-benzimidazol-2-yl)ethylideneamino]-3,4-dimethoxybenzamide

InChI

InChI=1S/C18H18N4O3/c1-11(17-19-13-6-4-5-7-14(13)20-17)21-22-18(23)12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,19,20)(H,22,23)/b21-11+

InChI Key

PNESVJJJDRKHPX-SRZZPIQSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=C(C=C1)OC)OC)/C2=NC3=CC=CC=C3N2

Canonical SMILES

CC(=NNC(=O)C1=CC(=C(C=C1)OC)OC)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Ethylidene Group: The ethylidene group can be introduced by reacting the benzimidazole derivative with an appropriate aldehyde or ketone in the presence of a base.

    Formation of the Dimethoxybenzohydrazide Moiety: The final step involves the reaction of the ethylidene-benzimidazole intermediate with 3,4-dimethoxybenzohydrazide under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzimidazole moiety, which is known for its pharmacological properties. The synthesis typically involves the condensation of 3,4-dimethoxybenzohydrazide with an appropriate aldehyde derivative of benzimidazole. Various methods have been reported for the synthesis of similar compounds, often emphasizing the efficiency and yield of the reaction under different conditions.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield
1CondensationReflux in ethanol with acid catalyst80-90%

Anticancer Activity

Benzimidazole derivatives, including N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide, have shown promising anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

  • Case Study : A study evaluated the compound against human colorectal carcinoma cell line (HCT116), revealing an IC50 value that suggests potent anticancer activity compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against a range of bacteria and fungi. The presence of the benzimidazole ring enhances its interaction with microbial targets.

  • Case Study : In vitro testing demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Antifungal Activity

Research has shown that derivatives containing the benzimidazole structure exhibit antifungal activity. The compound's ability to disrupt fungal cell membranes or inhibit key enzymes makes it a candidate for antifungal therapies.

Mechanism of Action

The mechanism of action of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: Compounds with similar benzimidazole rings but different substituents, such as N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)METHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE.

    Hydrazide Derivatives: Compounds with similar hydrazide moieties but different aromatic rings, such as N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE.

    Dimethoxybenzene Derivatives: Compounds with similar dimethoxybenzene rings but different functional groups, such as 3,4-DIMETHOXYBENZALDEHYDE.

The uniqueness of N’~1~-[1-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYLIDENE]-3,4-DIMETHOXYBENZOHYDRAZIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N'-[(1E)-1-(1H-benzimidazol-2-yl)ethylidene]-3,4-dimethoxybenzohydrazide is a compound of significant interest due to its potential biological activities. This compound is characterized by a unique molecular structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C17H18N4O3\text{C}_{17}\text{H}_{18}\text{N}_4\text{O}_3
  • Molecular Formula : C₁₇H₁₈N₄O₃
  • Molecular Weight : 342.35 g/mol
  • CAS Number : 315222-20-9

This structure features a benzimidazole ring connected to an ethylidene group and a dimethoxybenzohydrazide moiety, which contributes to its biological activity.

2.1 Antimicrobial Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound against several bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound showed promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2.2 Antifungal Activity

Another aspect of biological activity is antifungal efficacy. The compound was tested against fungal pathogens like Candida albicans and Aspergillus niger. The study reported that it exhibited significant antifungal activity, with effective inhibition at lower concentrations compared to traditional antifungal agents .

2.3 Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated dose-dependent cytotoxicity, indicating its potential as an anticancer agent. The IC50 values were determined to be significantly lower than those of many existing chemotherapeutics, suggesting a strong potential for further development in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, leading to growth inhibition.
  • Induction of Apoptosis : In cancer cells, the compound appears to trigger apoptotic pathways, promoting cell death through intrinsic mechanisms.
  • Interference with DNA Synthesis : The structural similarity to nucleobases allows it to interfere with DNA replication processes in both microbial and cancer cells.

4.1 Case Study: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 5 µg/mL, showcasing its potential as a new therapeutic agent against resistant strains .

4.2 Case Study: Anticancer Properties

A recent study focused on the anticancer properties of this compound against various human cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 80% in some cases), highlighting its potential for further development into an effective anticancer drug .

5. Conclusion

This compound exhibits promising biological activities including antimicrobial and anticancer properties. Its diverse mechanisms of action suggest that it could serve as a valuable lead compound for the development of new therapeutic agents in both infectious diseases and oncology.

Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 Value
AntibacterialStaphylococcus aureus5 µg/mL
AntifungalCandida albicans10 µg/mL
CytotoxicityHeLa15 µM
MCF-720 µM

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